![molecular formula C27H23N5O4 B1229682 5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B1229682.png)
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one is a member of pyrazoles and a ring assembly.
Aplicaciones Científicas De Investigación
Hydrogen-Bonding Properties and Molecular Structures
- The molecules of pyrazole derivatives, including those similar to the compound , are noted for forming complex sheets and chains through hydrogen bonding, contributing to their unique structural properties (Portilla et al., 2007).
- Another study highlights the polarized molecular-electronic structure of these molecules, which can be linked into chains or sheets by a combination of N-H...O and C-H...O hydrogen bonds (Portilla et al., 2007).
Reductive Cyclization and Intramolecular Bonding
- A detailed analysis of pyrazole derivatives shows the impact of intramolecular hydrogen bonding on the reductive cyclization process. These findings offer insights into the synthesis of substituted pyrazolines and their reactivity (Szlachcic et al., 2020).
Synthesis and Characterization of Derivatives
- The synthesis and antimicrobial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one demonstrate potential biological applications. These derivatives were confirmed by spectroscopic techniques and showed promising antibacterial activities against certain bacterial strains (Chopde et al., 2012).
Dyeing Properties and Biological Evaluation
- Pyrazolone derivatives have been used to synthesize new heterocycles with dyeing properties. The study also anticipates biological properties of these compounds, indicating a wide range of potential applications (Bagdatli et al., 2012).
Biological Evaluation and Antimicrobial Activities
- Several studies have focused on the synthesis, characterization, and biological evaluation of pyrazole derivatives. These include assessments of their antimicrobial and cytotoxic activities against various cells and bacteria (Asegbeloyin et al., 2014), (Naik et al., 2013).
Design and Synthesis for Anticancer Activity
- The design and synthesis of pyrazolone-based hydrazone ligands and their ruthenium(II) complexes have been studied for potential anticancer activity. These complexes have been evaluated against human breast adenocarcinoma cells, showing significant results (Pettinari et al., 2018).
Synthesis and Characterization for Pharmacological Applications
- The synthesis of N-R-2-(5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides demonstrates their potential for pharmacological applications. These compounds were synthesized with high yields and purity, indicating their suitability for further biological evaluations (Hotsulia & Fedotov, 2019).
Antimicrobial Activity of Phenylpyrazole Derivatives
- The synthesis of N-phenylpyrazole derivatives has shown potent antimicrobial activity. These compounds were found to inhibit pathogenic yeast and mould, indicating their potential as therapeutic agents (Farag et al., 2008).
Propiedades
Nombre del producto |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one |
|---|---|
Fórmula molecular |
C27H23N5O4 |
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H23N5O4/c1-17-23(26(33)30(28-17)20-11-5-3-6-12-20)25(19-10-9-15-22(16-19)32(35)36)24-18(2)29-31(27(24)34)21-13-7-4-8-14-21/h3-16,25,28-29H,1-2H3 |
Clave InChI |
CSZZLYHNHCKPJN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(NN(C4=O)C5=CC=CC=C5)C |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




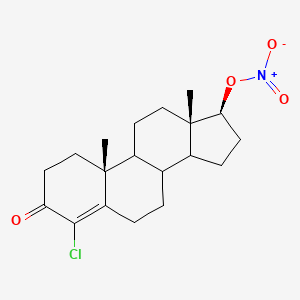
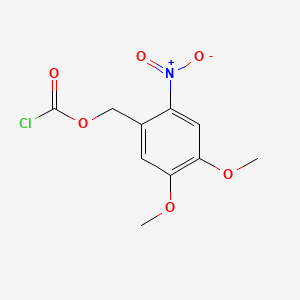
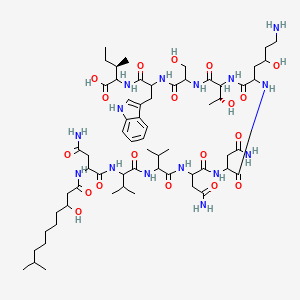



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1229607.png)
![2-({[2-(Methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1229608.png)
![4-[(4-Ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B1229615.png)
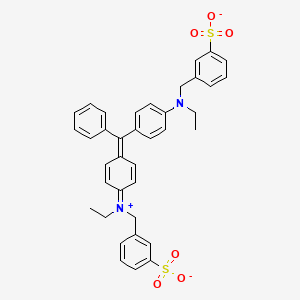
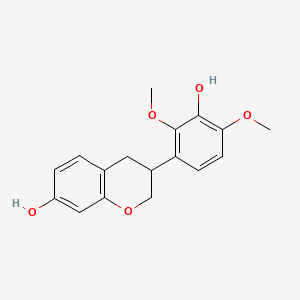
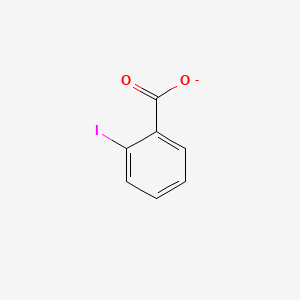
![2-(1-adamantyl)-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1229625.png)